molecular formula C11H7F2NO B6414002 2-(3,4-Difluorophenyl)pyridin-4(1H)-one CAS No. 1261934-78-4

2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Cat. No.: B6414002
CAS No.: 1261934-78-4
M. Wt: 207.18 g/mol
InChI Key: OCUYNKHTVXEFBY-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)pyridin-4(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one typically involves the reaction of 3,4-difluoroaniline with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyridinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature control and the use of catalysts, are often employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to a dihydropyridine derivative.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: N-oxides of the pyridinone ring.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Difluorophenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridin-4(1H)-one: Lacks the fluorine substituents, which may result in different chemical and biological properties.

    2-(3,4-Dichlorophenyl)pyridin-4(1H)-one: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions.

    2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one: Substituted with methoxy groups, which can influence its electronic properties and solubility.

Uniqueness

The presence of the difluorophenyl group in 2-(3,4-Difluorophenyl)pyridin-4(1H)-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-2-1-7(5-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUYNKHTVXEFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692511
Record name 2-(3,4-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-78-4
Record name 2-(3,4-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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